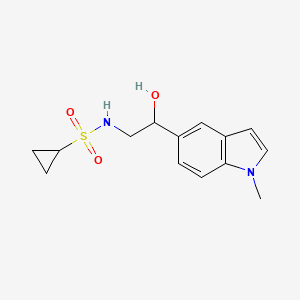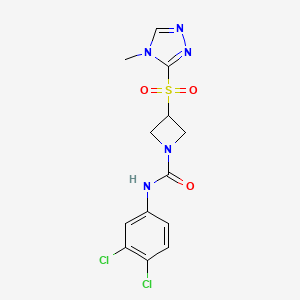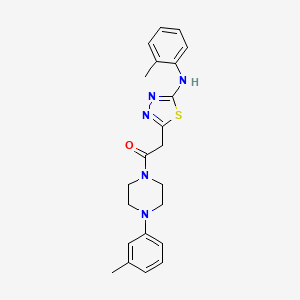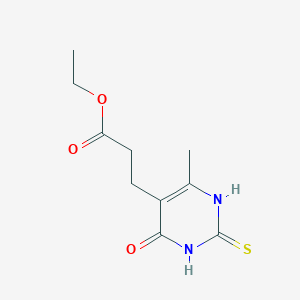
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide” is a complex organic compound. It contains a 2,5-dimethylphenyl group, an oxadiazole ring, and a tosylpropanamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving hydrazine with simple or substituted acetophenone obtained in an alkaline medium .科学的研究の応用
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazole derivatives have demonstrated substantial antimicrobial activities against a range of pathogenic Gram-positive and Gram-negative bacteria, as well as yeast-like pathogenic fungi such as Candida albicans. Furthermore, these compounds have shown potent anti-proliferative activities against various cancer cell lines, including prostate cancer, human colorectal cancer, human hepatocellular carcinoma, human epithelioid carcinoma, and human breast cancer cell lines. These findings suggest the potential of 1,3,4-oxadiazole derivatives in the development of new antimicrobial agents and cancer therapeutics (Al-Wahaibi et al., 2021).
Anticancer Activity
The anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues has been explored, with some compounds displaying significant inhibitory effects on a variety of cancer cell lines. The study highlighted the potential of these compounds as leads for the development of new anticancer agents (Ahsan et al., 2014).
Heterocyclic Rearrangement and Synthesis
Research has also focused on the synthesis and structural analysis of 1,3,4-oxadiazole derivatives. For instance, heterocyclic rearrangement techniques have been employed to transform 5-arylisoxazole-3-carboxylic acids into 3,4-substituted 1,2,5-oxadiazoles, with structures confirmed by single-crystal X-ray analysis. These methodologies contribute to the broader chemistry field by expanding the toolkit for synthesizing novel heterocyclic compounds (Potkin et al., 2012).
Inhibition of Enzyme Activity
Some studies have focused on the enzyme inhibitory properties of 1,3,4-oxadiazole derivatives, particularly targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are relevant in the context of treating diseases like Alzheimer's, suggesting that oxadiazole derivatives could be potential candidates for drug development in neurodegenerative diseases (Pflégr et al., 2022).
Material Science Applications
Beyond biomedical applications, 1,3,4-oxadiazole derivatives have also found utility in material science, such as in the creation of poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups. These polymers exhibit high thermal stability and solubility in various organic solvents, making them suitable for coating applications and possibly for use in electronic devices (Hamciuc et al., 2005).
Safety and Hazards
特性
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-13-5-8-16(9-6-13)28(25,26)11-10-18(24)21-20-23-22-19(27-20)17-12-14(2)4-7-15(17)3/h4-9,12H,10-11H2,1-3H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDVSEQXCGTLNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)


![N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2935178.png)


![8-fluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2935184.png)
